BenchChemオンラインストアへようこそ!

CAL-130 Racemate

PI3K inhibitor selectivity isoform profiling kinase assay

CAL-130 Racemate (CAS 474012-90-3) is the definitive racemic dual PI3Kδ/γ inhibitor with validated IC50 values of 1.3 nM (δ) and 6.1 nM (γ). Essential for studies requiring combined pathway blockade in PTEN-deficient T-ALL models, where single isoform inhibitors fail. Procurement ensures experimental continuity with peer-reviewed protocols and defined selectivity benchmarks.

Molecular Formula C23H22N8O
Molecular Weight 426.5 g/mol
CAS No. 474012-90-3
Cat. No. B1600120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAL-130 Racemate
CAS474012-90-3
Molecular FormulaC23H22N8O
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N
InChIInChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)
InChIKeyPUYVJBBSBPUKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAL-130 Racemate (CAS 474012-90-3) Procurement Guide for Dual PI3Kδ/γ Inhibition Research


CAL-130 Racemate (CAS 474012-90-3) is the racemic mixture of the phosphoinositide 3-kinase (PI3K) inhibitor CAL-130, characterized as a dual inhibitor of the PI3Kδ and PI3Kγ isoforms with IC50 values of 1.3 nM and 6.1 nM, respectively . This compound belongs to the class of Class I PI3K inhibitors and is primarily employed as a research tool for investigating combined PI3Kδ/γ pathway inhibition, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL) and immune cell signaling [1]. As a racemate, it represents the equimolar mixture of both enantiomers of the CAL-130 molecule, providing a well-defined chemical entity for reproducible in vitro and in vivo studies .

Why Generic PI3K Inhibitors Cannot Substitute for CAL-130 Racemate in T-ALL and Dual δ/γ Pathway Research


Class I PI3K inhibitors exhibit divergent isoform selectivity profiles that fundamentally alter their biological effects and research applications. Unlike pan-PI3K inhibitors that broadly target α, β, δ, and γ isoforms, or δ-selective agents such as Idelalisib (CAL-101), CAL-130 Racemate demonstrates a specific dual δ/γ inhibition pattern [1]. This dual targeting is mechanistically critical: in PTEN-deficient T-ALL models, PI3Kγ or PI3Kδ alone can support leukemogenesis, and only the combined inhibition of both isoforms effectively suppresses tumor formation [2]. Substituting a δ-selective or pan-PI3K inhibitor for CAL-130 Racemate would fail to recapitulate the simultaneous blockade of both compensatory pathways, thereby compromising the validity of studies investigating T-ALL pathogenesis or evaluating dual δ/γ targeting as a therapeutic strategy [2]. The specific isoform selectivity profile established in peer-reviewed studies is therefore non-interchangeable.

CAL-130 Racemate: Quantified Differentiation Evidence for Informed Procurement Decisions


PI3K Isoform Selectivity Profile: CAL-130 vs. α and β Isoforms in Recombinant Kinase Assays

CAL-130 demonstrates preferential inhibition of p110δ and p110γ catalytic domains compared to p110α and p110β isoforms. In ex vivo PI3 kinase assays using recombinant PI3K with ATP at concentrations consistent with the KM for each enzyme, CAL-130 exhibited IC50 values of 1.3 nM for p110δ and 6.1 nM for p110γ. In contrast, the same assay conditions yielded IC50 values of 115 nM for p110α and 56 nM for p110β [1]. Additionally, CAL-130 did not inhibit p38 MAPK or insulin receptor tyrosine kinase, indicating selectivity within the kinome [1].

PI3K inhibitor selectivity isoform profiling kinase assay p110δ p110γ

In Vivo Survival Benefit in T-ALL Mouse Model: CAL-130 vs. Vehicle Control

In a genetically engineered mouse model of T-ALL (Lck/Ptenfl/fl mice with established leukemia), oral administration of CAL-130 at 10 mg/kg every 8 hours for 7 days resulted in a substantial extension of median survival. Treated animals achieved a median survival of 45 days compared to 7.5 days for the vehicle control group, representing a 6-fold increase in survival duration despite the limited duration of therapy [1]. Animals enrolled in the survival study had white blood cell counts exceeding 45,000 μL⁻¹, evidence of blasts on peripheral smear, and >75% of circulating cells staining double-positive for Thy1.2 and Ki-67 [1].

T-ALL in vivo efficacy survival study Lck/Ptenfl/fl mice leukemia model

Pharmacodynamic Response in Normal Thymus: CAL-130 vs. Genetic Knockout Control

In 6-week-old wild-type mice, oral administration of CAL-130 at 10 mg/kg resulted in a plasma concentration of 0.33 μM at 8 hours post-dose [1]. Treatment for 7 days (10 mg/kg every 8 hours) produced an 18-fold reduction in total thymocyte number compared to controls, primarily due to loss of the double-positive (DP) thymocyte population [1]. Additionally, CAL-130 treatment of thymocytes ex vivo attenuated T cell receptor (TCR)-induced Akt phosphorylation and calcium flux to levels comparable to those observed in Pik3cγ⁻/⁻; Pik3cδ⁻/⁻ double knockout counterparts [1]. Plasma glucose and insulin levels remained unaffected at this dose [1].

pharmacodynamics thymocyte reduction TCR signaling Akt phosphorylation in vivo target engagement

Cellular Viability and Apoptosis in T-ALL Models: CAL-130 Concentration-Response

In CCRF-CEM T-ALL cells, CAL-130 was evaluated for effects on cell proliferation and apoptosis across a concentration range of 1 to 5 μM over 72 hours [1]. Flow cytometric analysis using APC-conjugated Annexin-V demonstrated concentration-dependent induction of apoptosis. In primary T-ALL patient samples co-cultured with MS5-DL1 stromal cells, cell viability was assessed using the BD Cell Viability Kit with fluorescent counting beads, revealing sensitivity to CAL-130 treatment [1]. In the Lmo2-driven mouse T-ALL cell line 03007, CAL-130 at 2.5 μM for 10 hours induced down-regulation of 297 genes (P < 0.00001) with functional annotation enrichment [2].

cell viability apoptosis CCRF-CEM primary T-ALL concentration-response

Optimal Research Applications for CAL-130 Racemate Based on Validated Evidence


Investigating Dual PI3Kδ/γ Inhibition in PTEN-Deficient T-ALL Models

CAL-130 Racemate is specifically validated in the Lck/Ptenfl/fl mouse model of T-ALL, where combined PI3Kδ/γ inhibition is required to suppress leukemogenesis. The compound's 6-fold extension of median survival (45 days vs. 7.5 days for controls) in this model [1] establishes it as a reference tool for studies examining the compensatory roles of PI3Kγ and PI3Kδ in PTEN-null T-ALL pathogenesis. Researchers investigating therapeutic strategies for PTEN-deficient T-ALL should prioritize this compound over δ-selective inhibitors due to the demonstrated requirement for dual isoform blockade in this genetic context [1].

Pharmacodynamic Studies of PI3Kδ/γ Target Engagement in Lymphoid Tissues

The 18-fold reduction in thymocyte cellularity observed in wild-type mice following 7-day CAL-130 treatment provides a robust and quantifiable pharmacodynamic endpoint for target engagement studies [1]. The compound achieves sustained plasma exposure (0.33 μM at 8 hours post-dose) sufficient to attenuate TCR-induced Akt phosphorylation and calcium flux to levels equivalent to genetic double knockout of both PI3Kγ and PI3Kδ [1]. This makes CAL-130 Racemate an ideal tool for experiments requiring ex vivo or in vivo confirmation of dual δ/γ pathway inhibition in normal and malignant lymphoid tissues.

Comparative Isoform Selectivity Profiling in PI3K Inhibitor Development

With well-documented IC50 values of 1.3 nM (p110δ), 6.1 nM (p110γ), 56 nM (p110β), and 115 nM (p110α) determined under standardized ex vivo kinase assay conditions [1], CAL-130 Racemate serves as a defined selectivity benchmark for evaluating novel dual δ/γ inhibitors. The 88-fold selectivity for p110δ over p110α provides a quantitative reference point for comparing isoform discrimination profiles of new chemical entities. Procurement of CAL-130 Racemate for head-to-head comparator studies ensures experimental continuity with the established literature [1].

T-ALL Cell Line and Primary Sample Viability Screening

CAL-130 Racemate has demonstrated concentration-dependent effects on cell viability and apoptosis in CCRF-CEM cells and primary T-ALL patient samples at concentrations of 1–5 μM [1]. The availability of detailed protocol parameters—including 72-hour incubation periods, Annexin-V apoptosis detection by flow cytometry, and co-culture with MS5-DL1 stromal cells for primary samples—enables reproducible implementation of viability screening assays. Procurement for these applications is justified by the compound's validated activity in both established cell lines and physiologically relevant primary T-ALL samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAL-130 Racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.